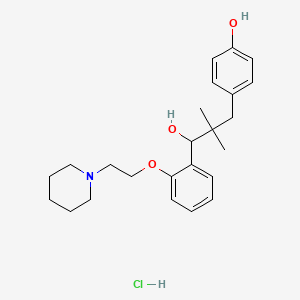
Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzene ring, a propanol group, and a piperidine moiety, among other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzenepropanol backbone, followed by the introduction of the piperidine group through nucleophilic substitution reactions. The final step usually involves the addition of the hydrochloride group to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used in the study of cellular processes and molecular interactions.
Medicine: This compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride
- Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, sulfate
- Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, phosphate
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
88770-87-0 |
|---|---|
Molecular Formula |
C24H34ClNO3 |
Molecular Weight |
420.0 g/mol |
IUPAC Name |
4-[3-hydroxy-2,2-dimethyl-3-[2-(2-piperidin-1-ylethoxy)phenyl]propyl]phenol;hydrochloride |
InChI |
InChI=1S/C24H33NO3.ClH/c1-24(2,18-19-10-12-20(26)13-11-19)23(27)21-8-4-5-9-22(21)28-17-16-25-14-6-3-7-15-25;/h4-5,8-13,23,26-27H,3,6-7,14-18H2,1-2H3;1H |
InChI Key |
MPYUTIRYMCJMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)O)C(C2=CC=CC=C2OCCN3CCCCC3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















